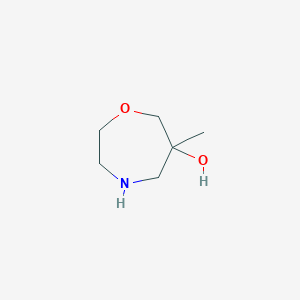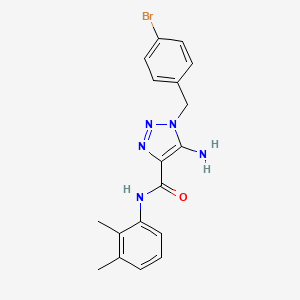![molecular formula C10H16O3 B2522167 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene CAS No. 1321628-00-5](/img/structure/B2522167.png)
3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene is an organic compound with the molecular formula C10H16O3 This compound is characterized by the presence of multiple ether linkages and a terminal alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene typically involves the reaction of propargyl alcohol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound. The reaction conditions usually include:
Temperature: 50-70°C
Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous feeding of reactants: Propargyl alcohol and ethylene oxide are continuously fed into the reactor.
Catalyst addition: A base catalyst is added to facilitate the reaction.
Temperature control: The reaction temperature is maintained within the optimal range.
Product isolation: The product is isolated through distillation or extraction techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene undergoes various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or alcohols.
Scientific Research Applications
3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene involves its interaction with molecular targets through its functional groups. The terminal alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The ether linkages provide flexibility and solubility, enhancing its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-yne
- 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ol
- 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-amine
Uniqueness
3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene is unique due to its combination of ether linkages and a terminal alkyne group. This structure provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1,4H,2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKCQUXITLVLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1321628-00-5 |
Source


|
| Record name | 3-{2-[2-(prop-2-en-1-yloxy)ethoxy]ethoxy}prop-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)
![2-[(3-methylidenepiperidin-1-yl)methyl]pyridine](/img/structure/B2522086.png)
![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)
![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)
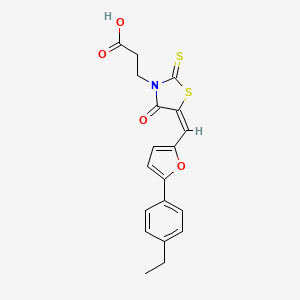
![Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2522096.png)
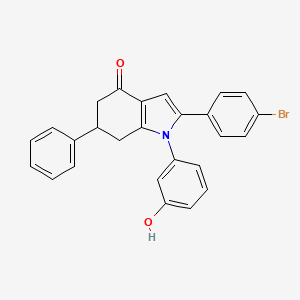
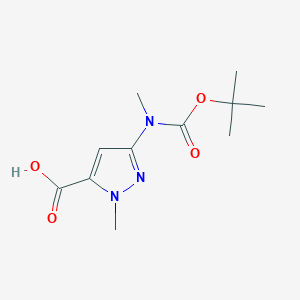
![1-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2522103.png)

